Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-

Description

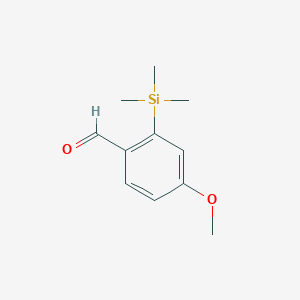

Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-, is an aromatic aldehyde derivative featuring a methoxy group at the para position (C-4) and a trimethylsilyl (TMS) group at the ortho position (C-2). The methoxy group is electron-donating, enhancing the electron density of the aromatic ring, while the bulky TMS group introduces steric hindrance and modulates electronic properties. This compound is primarily utilized in organic synthesis as a building block for complex molecules, leveraging its unique substituents for regioselective reactions or protective strategies.

Properties

CAS No. |

88932-60-9 |

|---|---|

Molecular Formula |

C11H16O2Si |

Molecular Weight |

208.33 g/mol |

IUPAC Name |

4-methoxy-2-trimethylsilylbenzaldehyde |

InChI |

InChI=1S/C11H16O2Si/c1-13-10-6-5-9(8-12)11(7-10)14(2,3)4/h5-8H,1-4H3 |

InChI Key |

NYNPXADTUTVEEK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts-Type Silylation

A common approach involves Friedel-Crafts alkylation using trimethylsilyl chloride (TMSCl) in the presence of a Lewis acid catalyst. Anhydrous aluminum chloride (AlCl₃) facilitates electrophilic substitution at the ortho position relative to the methoxy group.

Procedure :

-

Reactants : 4-Methoxybenzaldehyde (1.0 equiv), TMSCl (1.2 equiv), AlCl₃ (1.5 equiv).

-

Solvent : Dichloromethane (DCM) at 0°C.

Mechanism :

AlCl₃ coordinates with TMSCl, generating a silyl electrophile that attacks the electron-rich ortho position of the methoxy-activated benzene ring.

Limitations :

-

Competing para silylation (5–8% byproduct).

-

Requires strict anhydrous conditions.

Directed Ortho-Metalation (DoM) Strategy

Lithium-Based Metalation

This method employs a directed metalation group (DMG) to regioselectively functionalize the ortho position. The methoxy group acts as a DMG, while a lithium reagent introduces the trimethylsilyl group.

Procedure :

-

Deprotonation : 4-Methoxybenzaldehyde is treated with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF).

-

Quenching : Trimethylsilyl chloride (TMSCl) is added to trap the lithiated intermediate.

Optimization :

-

Temperature : -78°C minimizes side reactions.

-

Solvent : THF enhances lithium coordination.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 2-bromo-4-methoxybenzaldehyde and trimethylsilylboronic acid enables precise silyl group installation.

Procedure :

-

Catalyst : Pd(PPh₃)₄ (2 mol%).

-

Base : K₂CO₃ (2.0 equiv).

-

Solvent : Toluene/water (3:1) at 90°C.

Challenges :

-

Boronic acid instability requires inert atmosphere.

Reductive C–H Silylation

Rhodium-Catalyzed Silylation

Recent advances use Rh(I) catalysts to achieve C–H activation at the ortho position.

Procedure :

-

Catalyst : [Rh(cod)Cl]₂ (1 mol%).

-

Silane Source : Hexamethyldisilane (HMDS).

-

Solvent : 1,2-Dichloroethane at 120°C.

Advantages :

-

No pre-functionalization of the substrate.

-

High regioselectivity.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, DCM, 0°C | 62–68 | Moderate | Moderate |

| Directed Metalation | LDA, THF, -78°C | 74–82 | High | Low |

| Suzuki Coupling | Pd(PPh₃)₄, toluene/water, 90°C | 58–65 | High | High |

| Reductive C–H | [Rh(cod)Cl]₂, HMDS, 120°C | 70–76 | Very High | Moderate |

Key Challenges and Solutions

Chemical Reactions Analysis

4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and trimethylsilyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis

Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- serves as an important intermediate in the synthesis of more complex organic molecules. Its aldehyde functionality allows it to participate in nucleophilic addition reactions, while the trimethylsilyl group can facilitate desilylation reactions under specific conditions. This dual reactivity makes it useful for constructing various organic frameworks.

Reactivity Studies

Studies have shown that this compound can engage in Friedel-Crafts hydroxyalkylation reactions, particularly with indoles. In these reactions, the compound acts as a mediator that helps form triarylmethane products under mild conditions. The presence of the trimethylsilyl group is crucial for stabilizing the reaction intermediates and enhancing yields .

Pharmaceutical Chemistry

Potential Drug Development

The compound has been explored for its potential in drug development due to its ability to modify biological targets. For instance, its derivatives have been investigated for their activity as protein-protein interaction modulators, showing promise in therapeutic applications related to cardiovascular diseases . The structural modifications facilitated by the trimethylsilyl group allow for the fine-tuning of pharmacological properties.

Material Science

Polymer Chemistry

In polymer chemistry, Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- is utilized for the synthesis of silyl-modified polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Its reactivity allows for cross-linking and functionalization of polymer chains, leading to materials with tailored properties for specific applications.

Case Studies

-

Friedel-Crafts Hydroxyalkylation

In a study involving N-Methylindole and various aldehydes including Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-, researchers optimized reaction conditions that led to high yields of desired products. The study highlighted how varying reaction parameters influenced product formation and stability . -

Drug Modulator Development

Another significant investigation focused on the synthesis and structure-activity relationship of compounds derived from Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- aimed at modulating protein interactions relevant to heart disease treatment. The findings indicated that modifications to the trimethylsilyl group significantly affected biological activity .

Mechanism of Action

The mechanism of action of 4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group, which can undergo various nucleophilic addition reactions. The methoxy and trimethylsilyl groups can also influence the reactivity and selectivity of these reactions by providing steric and electronic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-, with structurally related benzaldehyde derivatives, focusing on substituent effects, applications, and synthesis:

Table 1: Comparative Analysis of Benzaldehyde Derivatives

Key Findings:

Electronic and Steric Effects: The TMS group in the target compound reduces electrophilic substitution reactivity compared to derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃). However, its steric bulk may enhance stability in harsh reaction conditions . 4-Methoxy-2-(trifluoromethyl)benzaldehyde exhibits strong electron-withdrawing effects, making it reactive toward nucleophilic attacks, whereas the TMS analog is more suited for silicon-based cross-coupling or protective strategies .

Applications :

- 4-Methoxybenzaldehyde is widely used in flavors and fragrances due to its simple structure and low steric hindrance .

- The TMS-substituted derivative may serve as a protective intermediate in multistep syntheses, similar to trimethylsilyl ethers used in alcohol protection .

Synthetic Routes: Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) often require electrophilic substitution or halogenation steps, while TMS-substituted compounds are synthesized via silylation of hydroxy precursors .

Biological Activity

Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- is a compound of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on cell proliferation, antioxidant properties, and antibacterial activity.

Antiproliferative Activity

Research indicates that compounds with similar structures to benzaldehyde derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated the antiproliferative effects of methoxy-substituted benzimidazole derivatives against the MCF-7 breast cancer cell line and found that certain derivatives had IC50 values as low as 1.2 µM, indicating potent activity . While specific data for benzaldehyde, 4-methoxy-2-(trimethylsilyl)- is limited, its structural analogs suggest potential efficacy in inhibiting cancer cell growth.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related damage. Compounds with methoxy groups have been shown to possess antioxidative capabilities. In a comparative study, several methoxy-substituted compounds demonstrated significantly improved antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxy Toluene) . The presence of the trimethylsilyl group may enhance the stability and reactivity of the compound, potentially contributing to its antioxidant properties.

Antibacterial Activity

The antibacterial activity of benzaldehyde derivatives has been documented in various studies. For example, certain methoxy-substituted compounds displayed strong antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) around 8 µM . Although specific data for benzaldehyde, 4-methoxy-2-(trimethylsilyl)- is not explicitly mentioned in the literature, its structural similarity to known active compounds suggests it may exhibit similar antibacterial properties.

Case Studies and Research Findings

Several studies have explored the biological activities of benzaldehyde derivatives:

- Antiproliferative Studies : A study on substituted benzaldehyde thiosemicarbazide compounds revealed their potential as xanthine oxidase inhibitors, which are relevant in cancer therapy . The interactions between these compounds and xanthine oxidase were characterized using ultraviolet and fluorescence spectroscopy.

- Enzymatic Activity : Research on benzaldehyde lyase has shown that it can catalyze reactions involving benzaldehyde, indicating possible applications in synthetic biology and pharmacology .

- Phytochemical Investigations : A phytochemical analysis of Pericampylus glaucus leaves identified various bioactive constituents, including methoxy-substituted benzaldehydes that exhibited antimicrobial activity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Cell Line/Organism | IC50/MIC Value |

|---|---|---|---|

| Methoxy-substituted benzimidazoles | Antiproliferative | MCF-7 | 1.2 µM |

| Benzaldehyde thiosemicarbazide | Xanthine oxidase inhibitor | In vitro (various) | Not specified |

| Benzaldehyde derivatives | Antibacterial | E. faecalis | 8 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-methoxy-2-(trimethylsilyl)benzaldehyde, and what critical reaction parameters should be optimized?

- Methodological Answer : The synthesis typically involves silylation of 4-methoxy-2-hydroxybenzaldehyde using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key parameters include:

- Temperature : Maintain 0–5°C during TMSCl addition to minimize side reactions.

- Solvent : Use dry dichloromethane or tetrahydrofuran to prevent hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from unreacted starting materials .

Q. How can the purity and identity of 4-methoxy-2-(trimethylsilyl)benzaldehyde be reliably characterized?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- GC-MS : Retention time and molecular ion peak (m/z ~222 for [M]) confirm identity .

- - and -NMR : Assign peaks for methoxy (δ ~3.8 ppm), aldehyde (δ ~9.8–10.2 ppm), and trimethylsilyl groups (δ 0.25 ppm) .

- FTIR : Aldehyde C=O stretch (~1700 cm), Si-C stretch (~1250 cm) .

Advanced Research Questions

Q. How do the methoxy and trimethylsilyl substituents influence the compound’s reactivity in catalytic cyanosilylation reactions?

- Methodological Answer : In cyanosilylation (e.g., with TMSCN), the methoxy group acts as an electron-donating group, increasing aldehyde electrophilicity and accelerating nucleophilic attack. The bulky trimethylsilyl group introduces steric hindrance, which can reduce reaction rates but improve regioselectivity .

- Case Study : MOF-74@D2-MOF-74 catalysts achieved 96% conversion of 4-methoxy-2-(trimethylsilyl)benzaldehyde to cyanohydrin derivatives under solvent-free conditions (60°C, 30 min) (Table 1) .

| Catalyst | Conversion (%) |

|---|---|

| Pure MOF-74 | 65 |

| MOF-74@D2-MOF-74 | 96 |

Q. What strategies resolve contradictions in spectroscopic data for this compound, particularly when characterizing silyl-protected intermediates?

- Methodological Answer : Cross-validate using:

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., silyl vs. methoxy positioning) .

- DEPT-135 NMR : Differentiate between quaternary carbons and CH/Si(CH) groups .

- High-Resolution MS : Confirm molecular formula (e.g., CHOSi requires m/z 224.0926) .

Q. How does the electronic environment of 4-methoxy-2-(trimethylsilyl)benzaldehyde affect its application in multi-step organic syntheses?

- Methodological Answer : The electron-rich methoxy group directs electrophilic substitution to the para position, while the silyl group acts as a protecting group for subsequent functionalization (e.g., Suzuki coupling or oxidation).

- Synthetic Workflow :

Protection : Silylation of 2-hydroxy-4-methoxybenzaldehyde .

Cross-Coupling : Palladium-catalyzed coupling with aryl boronic acids .

Deprotection : Use tetrabutylammonium fluoride (TBAF) to remove the silyl group .

- Kinetic Analysis : Rate constants for deprotection (e.g., monitored via -NMR) show first-order dependence on TBAF concentration .

Data Contradiction Analysis

Q. Conflicting reports on the stability of the trimethylsilyl group under acidic conditions: How to design experiments to clarify?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.